molecular formula C11H9FO3 B8345660 (5-(3-Fluoro-phenoxy)-furan-2-yl)-methanol

(5-(3-Fluoro-phenoxy)-furan-2-yl)-methanol

Cat. No.: B8345660
M. Wt: 208.18 g/mol
InChI Key: UAQIKWWWKHEHQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(3-Fluoro-phenoxy)-furan-2-yl)-methanol is a useful research compound. Its molecular formula is C11H9FO3 and its molecular weight is 208.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H9FO3

Molecular Weight

208.18 g/mol

IUPAC Name

[5-(3-fluorophenoxy)furan-2-yl]methanol

InChI

InChI=1S/C11H9FO3/c12-8-2-1-3-9(6-8)14-11-5-4-10(7-13)15-11/h1-6,13H,7H2

InChI Key

UAQIKWWWKHEHQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=CC=C(O2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-(3-fluoro-phenoxy)-furan-2-carbaldehyde described in Preparation Example 50 (1.5 g, 7.3 mmol) in tetrahydrofuran (20 mL) was added sodium borohydride (280 mg, 7.3 mmol), and the solution was stirred at room temperature for 1 hour. Water and ethyl acetate were added to the reaction solution, which was then partitioned, the organic layer was washed with water twice, and the organic layer was filtered through a glass filter lined with silica gel. The solvent was evaporated in vacuo, and the title compound (1.5 g, 7.2 mmol) was obtained as a pale yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 50
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
280 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.